2-Amino-2-phenylethan-1-ol hydrochloride
Description
Significance of Chiral Amino Alcohols in Enantioselective Synthesis and Related Disciplines
Chiral amino alcohols are a critical class of organic compounds that feature prominently in the natural world and synthetic chemistry. acs.orgresearchgate.net Their structural motif is present in numerous biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. researchgate.netresearchgate.net The presence of both an amino and a hydroxyl group on a chiral scaffold allows for specific stereochemical interactions, which is crucial for the biological activity of many drugs. acs.org
In the realm of enantioselective synthesis, chiral amino alcohols are indispensable tools. They serve as valuable precursors for the synthesis of more complex chiral molecules and are widely employed as chiral auxiliaries, ligands for metal-catalyzed reactions, and organocatalysts. acs.orgacs.org Their ability to induce asymmetry in chemical transformations enables the selective production of a desired enantiomer of a target molecule, a critical consideration in the pharmaceutical industry where different enantiomers of a drug can have vastly different physiological effects. The development of efficient synthetic routes to chiral amino alcohols, including biocatalytic methods, continues to be an active area of research, underscoring their importance. acs.orgresearchgate.netfrontiersin.org
Overview of the Compound's Utility as a Chiral Synthon and Catalytic Component
2-Amino-2-phenylethan-1-ol hydrochloride, a derivative of phenylglycinol, is a prime example of a chiral amino alcohol with broad utility. nih.gov As a chiral synthon, it serves as a fundamental building block for the synthesis of a variety of complex molecules. Its stereochemically defined structure allows for the introduction of a specific chirality into a target molecule, a key step in the total synthesis of many natural products and active pharmaceutical ingredients. acs.org
Beyond its role as a building block, 2-Amino-2-phenylethan-1-ol is a precursor to a range of chiral ligands and catalysts. polyu.edu.hk The amino and hydroxyl groups can be readily modified to create bidentate ligands that can coordinate with metal centers, forming chiral catalysts for a variety of asymmetric transformations. These transformations include reductions, additions, and carbon-carbon bond-forming reactions. polyu.edu.hk The steric and electronic properties of the phenyl group can be fine-tuned to optimize the enantioselectivity of these catalytic processes.
Scope and Research Trajectories of this compound Studies
Current research involving this compound is multifaceted and continues to expand. A significant focus remains on the development of new and more efficient synthetic methods for its preparation, including both chemical and enzymatic routes. taylorfrancis.com Researchers are also exploring the synthesis of novel derivatives of 2-Amino-2-phenylethan-1-ol to create more effective chiral ligands and catalysts. polyu.edu.hk
A key research trajectory is the application of this compound and its derivatives in the synthesis of biologically active molecules. This includes its use in the development of new pharmaceuticals, where precise control of stereochemistry is often a prerequisite for therapeutic efficacy. acs.org Furthermore, the catalytic applications of 2-Amino-2-phenylethan-1-ol-based systems are being continuously investigated for a broader range of enantioselective transformations, aiming for higher efficiency, selectivity, and sustainability in chemical synthesis. The study of its cyclohexyl analogs, for instance, has shown promise in enhancing enantioselectivity in certain reactions. polyu.edu.hk
Physicochemical Properties of 2-Amino-2-phenylethan-1-ol
The utility of 2-Amino-2-phenylethan-1-ol in various synthetic applications is underpinned by its distinct physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C8H11NO | nih.govnih.gov |
| Molecular Weight | 137.18 g/mol | nih.govnih.gov |
| Melting Point | 56-58 °C | sigmaaldrich.comsigmaaldrich.com |
| Boiling Point | 160 °C at 17 mmHg | sigmaaldrich.comsigmaaldrich.com |
| Appearance | White solid | chemicalbook.comchemimpex.com |
| InChIKey | IJXJGQCXFSSHNL-UHFFFAOYSA-N | nih.gov |
| SMILES | C1=CC=C(C=C1)C(CO)N | nih.gov |
Synthesis of this compound
The synthesis of this compound can be achieved through various chemical and enzymatic methods. One common approach involves the reduction of α-amino ketones. For example, 2-aminoacetophenone (B1585202) can be reduced to form 2-amino-1-phenylethanol (B123470). chemicalbook.com
Another synthetic route starts from styrene (B11656) oxide. The epoxide ring can be opened by a nitrogen nucleophile to yield the desired amino alcohol. chemicalbook.com For instance, treatment of 2-phenyloxirane with sodium bis(trimethylsilyl)amide followed by hydrolysis yields 2-amino-1-phenylethanol. chemicalbook.com
Enantioselective methods are crucial for obtaining the pure enantiomers. This can be achieved through the resolution of racemic mixtures or by asymmetric synthesis. taylorfrancis.comgoogle.com Asymmetric reduction of phenacyl chloride using a chiral oxazaborolidine catalyst followed by amination is one such method. taylorfrancis.com Enzymatic routes, such as the use of amine dehydrogenases, offer a green and highly selective alternative for the synthesis of chiral amino alcohols. acs.orgfrontiersin.org The final hydrochloride salt is typically obtained by treating the free base with hydrochloric acid. youtube.com
Applications in Asymmetric Synthesis
The chiral nature of 2-Amino-2-phenylethan-1-ol makes it a valuable tool in asymmetric synthesis, where it can be employed in several key roles.
As a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product. 2-Amino-2-phenylethan-1-ol can function as a chiral auxiliary by forming a temporary covalent bond with a substrate, thereby introducing a chiral environment that influences the approach of reagents. iupac.orgyoutube.com For example, it can be used to form chiral oxazolidinones, which can then undergo diastereoselective alkylation or aldol (B89426) reactions. youtube.com
Formation of Chiral Ligands
Derivatives of 2-Amino-2-phenylethan-1-ol are widely used to prepare chiral ligands for asymmetric catalysis. The amino and hydroxyl groups can be readily functionalized to create bidentate or multidentate ligands that can coordinate to a metal center. The resulting chiral metal complex can then catalyze a variety of enantioselective reactions. For instance, chiral ligands derived from this amino alcohol have been successfully employed in the asymmetric addition of organozinc reagents to aldehydes and enones. polyu.edu.hk
As a Catalyst
In some instances, 2-Amino-2-phenylethan-1-ol and its derivatives can act directly as organocatalysts. This approach avoids the use of metal catalysts, which can be expensive and toxic. For example, it can be a component in the formation of chiral oxazaborolidine catalysts, which are effective for the asymmetric reduction of ketones. taylorfrancis.com These catalysts have been shown to provide high enantioselectivities in the synthesis of chiral alcohols.
Role in the Synthesis of Biologically Active Molecules
The structural motif of 2-Amino-2-phenylethan-1-ol is found in a number of biologically active compounds, and it serves as a key intermediate in their synthesis. acs.org For example, chiral phenylethanolamines are important components of various adrenergic receptor agonists. researchgate.net The enantiomerically pure forms of these compounds are often essential for their selective interaction with biological targets.
This chiral building block is also utilized in the synthesis of certain pharmaceuticals targeting the central nervous system, such as antidepressants and agents for treating neuropsychiatric disorders. Its ability to serve as a scaffold for creating molecules that can interact with specific receptors, like dopamine (B1211576) receptors, highlights its importance in medicinal chemistry.
Analytical Characterization
The structural elucidation and purity assessment of 2-Amino-2-phenylethan-1-ol and its derivatives are carried out using a range of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of the molecule. nih.govrsc.orgchemicalbook.com The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity and stereochemistry of the compound. Chiral shift reagents can be used in NMR to determine the enantiomeric excess of chiral samples. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the O-H and N-H stretching vibrations of the hydroxyl and amino groups, respectively, as well as the aromatic C-H and C=C vibrations of the phenyl ring. rsc.org
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of crystalline derivatives of 2-Amino-2-phenylethan-1-ol, confirming its absolute configuration.
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. chemicalbook.com
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
62357-38-4 |
|---|---|
Molecular Formula |
C8H12ClNO |
Molecular Weight |
173.64 g/mol |
IUPAC Name |
2-amino-2-phenylethanol;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c9-8(6-10)7-4-2-1-3-5-7;/h1-5,8,10H,6,9H2;1H |
InChI Key |
KSXJJXIDBVLDBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)N.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Enantiomerically Pure 2 Amino 2 Phenylethan 1 Ol Hydrochloride
Asymmetric Synthetic Routes
Asymmetric synthesis provides the most direct and efficient pathways to enantiomerically pure molecules, avoiding the need for resolution of racemic mixtures.
Enantioselective Reduction Strategies
The enantioselective reduction of prochiral ketones is a powerful strategy for establishing the stereogenic centers in 2-amino-2-phenylethan-1-ol.
The asymmetric hydrogenation of α-amino ketones serves as a highly effective method for producing chiral 1,2-amino alcohols. researchgate.netresearchgate.net This approach utilizes chiral catalysts, often based on transition metals like iridium or ruthenium, to achieve high enantioselectivity. For instance, a highly efficient iridium-catalyzed asymmetric hydrogenation of α-amino ketones has been described, yielding chiral 1,2-amino alcohols with excellent enantioselectivities (up to 99.9% ee) and high turnover numbers (up to 100,000). researchgate.net
Similarly, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has been developed to synthesize chiral 1,2-amino alcohol-containing drug molecules with enantioselectivities greater than 99% ee. nih.gov The general applicability of this method suggests its potential for the synthesis of enantiopure 2-amino-2-phenylethan-1-ol. The process typically involves the hydrogenation of a precursor like 2-amino-1-phenylethanone under a hydrogen atmosphere in the presence of a chiral catalyst and a base.
Table 1: Examples of Chiral Catalyst-Mediated Hydrogenation for Amino Alcohol Synthesis
| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Ir-(R)-1c | α-Amino Ketones | Chiral 1,2-Amino Alcohols | Up to 99.9% | researchgate.net |
| Ruthenium-based | Unprotected α-Ketoamines | Chiral 1,2-Amino Alcohols | >99% | nih.gov |
| Rh-MoOx/SiO2 | Amino Acids | Amino Alcohols | Complete retention of configuration | researchgate.net |
Chiral oxazaborolidines, famously known as CBS catalysts, are highly effective for the enantioselective reduction of prochiral ketones. insuf.org One approach to synthesizing chiral 2-amino-1-phenylethanol (B123470) involves the chiral oxazaborolidine-catalyzed borane (B79455) reduction of phenacyl chloride to the corresponding chiral chloro-alcohol. taylorfrancis.com This intermediate can then be converted to the desired amino alcohol. Reductions using a borane-dimethylsulfide complex in the presence of a catalytic amount of an oxazaborolidine derived from a chiral amino alcohol can achieve high yields and enantioselectivities in the range of 93-97% ee. taylorfrancis.com
The mechanism of CBS reduction involves the coordination of the borane to the nitrogen of the oxazaborolidine, which then activates the ketone for a stereoselective hydride transfer. insuf.org The predictable stereochemical outcome and the commercial availability of CBS reagents make this a valuable method. insuf.org
Table 2: Oxazaborolidine-Catalyzed Reduction for Chiral Alcohol Synthesis
Stereocontrolled Ring-Opening Reactions
The nucleophilic ring-opening of epoxides is a classic and reliable method for the synthesis of β-amino alcohols. rroij.com To achieve enantioselectivity, this strategy can be approached in two ways: using a chiral epoxide and a simple amine, or a prochiral epoxide with a chiral amine or catalyst.
For the synthesis of 2-amino-2-phenylethan-1-ol, the reaction would involve the ring-opening of styrene (B11656) oxide with an amine. The regioselectivity of the ring-opening is crucial. Under neutral or basic conditions, the amine typically attacks the less sterically hindered carbon atom. However, Lewis acid catalysis can alter the regioselectivity. rroij.com For example, silica (B1680970) gel has been shown to efficiently catalyze the opening of epoxide rings by amines under solvent-free conditions, leading to the corresponding trans-2-amino alcohols in high yields. rsc.org The use of chiral ligands with metal catalysts can render this reaction enantioselective.
A stereocontrolled method for synthesizing 2-amino ethers has been reported via the acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols, demonstrating high diastereoselectivity. nih.gov While this produces an ether, the underlying principle of stereocontrolled ring-opening is applicable to the synthesis of amino alcohols.
Biocatalytic Pathways for Enantioselective Production
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, often operating under mild conditions with high enantioselectivity.
Enzymatic cascade reactions, where multiple enzymatic steps are performed in a single pot, provide an efficient route to chiral amino alcohols. acs.orgnih.gov Engineered amine dehydrogenases (AmDHs) have been successfully employed for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high conversions and excellent enantiomeric excess (>99% ee). frontiersin.orgnih.govacs.org These enzymes utilize ammonia (B1221849) as the amino donor and a cofactor such as NADH. mdpi.com
Table 3: Enzymatic Synthesis of Chiral Amino Alcohols
Biotransformation from Renewable Feedstocks (e.g., L-Phenylalanine, L-Lysine)
The use of renewable feedstocks like L-phenylalanine for the production of 2-phenylethanol (B73330) (a related compound) through biotransformation is a well-established and environmentally friendly approach. nih.govresearchgate.netmdpi.com This process typically utilizes microorganisms, such as yeasts, which can convert L-phenylalanine into 2-phenylethanol via the Ehrlich pathway. mdpi.complos.orgnih.gov In this pathway, L-phenylalanine is first transaminated to phenylpyruvate, which is then decarboxylated to phenylacetaldehyde (B1677652) and subsequently reduced to 2-phenylethanol. mdpi.complos.org
Several yeast species, including Saccharomyces cerevisiae and Kluyveromyces marxianus, have demonstrated the ability to produce 2-phenylethanol from L-phenylalanine. mdpi.comoup.comresearchgate.net Research has focused on optimizing fermentation conditions, such as temperature, pH, and nutrient composition, to enhance the yield and productivity of 2-phenylethanol. researchgate.netnih.gov For instance, the bioconversion of L-phenylalanine by Kluyveromyces marxianus in a controlled bioreactor has been shown to significantly increase product concentration compared to shaker flask cultures. researchgate.net
Strategies to overcome product inhibition, a common limitation in biotransformation processes, have also been developed. researchgate.netresearchgate.net In-situ product removal techniques, such as membrane-based solvent extraction, have been successfully employed to continuously recover 2-phenylethanol from the fermentation broth, leading to a substantial increase in the final product titer. researchgate.net
While the biotransformation of L-phenylalanine to 2-phenylethanol is well-documented, the direct biocatalytic synthesis of 2-amino-2-phenylethanol (B122105) from L-phenylalanine or L-lysine is an area of ongoing research. The development of novel enzyme cascades could enable the direct conversion of these renewable feedstocks into the desired chiral amino alcohol. wipo.int
Table 1: Biotransformation of L-Phenylalanine to 2-Phenylethanol by Various Yeast Strains
| Microorganism | Feedstock | Key Findings | Reference |
| Candida glycerinogenes WL2002-5 | L-Phenylalanine | Achieved a 2-phenylethanol titer of 5.0 g/L with a conversion rate of 0.71 g/g. nih.gov | nih.gov |
| Saccharomyces cerevisiae | L-Phenylalanine | In situ product adsorption with resin HZ818 improved 2-phenylethanol production by 66.2%, reaching 6.6 g/L. researchgate.net | researchgate.net |
| Yarrowia lipolytica | L-Phenylalanine | Proteomic analysis identified key enzymes in the Ehrlich pathway for 2-phenylethanol synthesis. oup.com | oup.com |
| Saccharomyces cerevisiae | L-Phenylalanine | Evolutionary and rational metabolic engineering resulted in a strain producing 4.02 g/L of 2-phenylethanol. plos.org | plos.org |
| Kluyveromyces marxianus ITD0090 | L-Phenylalanine | Production was intensified using an aerated bioreactor with membrane-based solvent extraction, reaching 3.02 g/L. researchgate.net | researchgate.net |
Dynamic Kinetic Asymmetric Transformation (DYKAT) Approaches
Dynamic kinetic asymmetric transformation (DYKAT) is a powerful strategy for the synthesis of enantiomerically pure compounds from racemic starting materials, theoretically achieving a 100% yield of a single enantiomer. mdpi.comnih.gov This method combines a rapid racemization of the starting material with a highly enantioselective reaction. mdpi.com
In the context of producing chiral amino alcohols, DYKAT often involves the asymmetric hydrogenation or transfer hydrogenation of racemic α-amino ketones. nih.govnih.govrsc.org For example, iridium-catalyzed asymmetric hydrogenation of racemic α-amino β-unfunctionalized ketones using an f-amphox ligand has been shown to produce a variety of chiral N,N-disubstituted α-amino alcohols with excellent enantioselectivities (>99% ee) and diastereoselectivities (>99:1 dr). nih.gov Similarly, an Ir/f-phamidol catalytic system has been effectively used for the dynamic kinetic resolution of aryl α-dibenzylamino β-ketoesters, yielding chiral β-hydroxy α-amino derivatives with high stereoselectivity. rsc.org
The success of DYKAT relies on the compatibility of the racemization catalyst and the stereoselective catalyst under the same reaction conditions. mdpi.com Metal complexes, particularly those of ruthenium and iridium, are often employed for the racemization of alcohols and their derivatives. mdpi.comnih.govrsc.org The enantioselective step is frequently catalyzed by enzymes, such as lipases, or by chiral metal complexes. mdpi.com
Recent advancements in this field include the development of novel catalytic systems and the application of DYKAT to more challenging substrates. mdpi.comnih.gov For instance, a dynamic kinetic resolution-based transfer hydrogenation of racemic 2-substituted quinolines has been developed to synthesize chiral tetrahydroquinolines with both endo- and exo-cyclic chiral centers. nih.gov
Table 2: Examples of DYKAT for the Synthesis of Chiral Alcohols
| Catalyst System | Substrate | Product | Key Findings | Reference |
| Ir/f-amphox | Racemic α-amino β-unfunctionalized ketones | Chiral N,N-disubstituted α-amino β-unfunctionalized alcohols | Quantitative yields, >99% ee, >99:1 dr. nih.gov | nih.gov |
| Ir/f-phamidol | Aryl α-dibenzylamino β-ketoesters | Chiral aryl β-hydroxy α-amino derivatives | >99/1 dr, up to >99% ee. rsc.org | rsc.org |
| Ru(η5-C5Ph5)(CO)2Cl / Lipase | Allylic alcohols | Chiral β-hydroxy and β-amino ketones | Efficient for benzyl (B1604629) alcohols with small side chains. mdpi.com | mdpi.com |
| Chiral Phosphoric Acid / Hantzsch Ester | Racemic 2-substituted quinolines | Chiral tetrahydroquinolines | >20:1 dr, >90% ee. nih.gov | nih.gov |
Resolution of Racemic 2-Amino-2-phenylethanol Precursors
Diastereomeric Salt Formation and Fractional Crystallization
The resolution of racemic mixtures through the formation of diastereomeric salts followed by fractional crystallization is a classical and widely used method for obtaining enantiomerically pure compounds. nih.govnih.govlibretexts.org This technique relies on the different physical properties, particularly solubility, of the diastereomeric salts formed between the racemic compound and a chiral resolving agent. nih.govuctm.edu
For the resolution of racemic 2-amino-2-phenylethanol, chiral acids such as tartaric acid derivatives and mandelic acid are commonly used as resolving agents. researchgate.netacs.org The choice of solvent is crucial for the efficiency of the resolution, as it can significantly influence the solubility of the diastereomeric salts. researchgate.netresearchgate.net For example, the resolution of 2-amino-2-phenylethanol with (R)-mandelic acid is only effective in water-saturated ethyl acetate, as the solvent plays a key role in the crystal packing and stability of the less soluble diastereomeric salt. researchgate.net
The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor. nih.gov The desired enantiomer can then be recovered from the purified diastereomeric salt by treatment with an acid or base. libretexts.org X-ray crystallography is often used to elucidate the crystal structures of the diastereomeric salts and understand the chiral recognition mechanism. nih.govnih.govresearchgate.net
Table 3: Diastereomeric Salt Resolution of Amino Alcohols
| Racemic Compound | Resolving Agent | Solvent | Key Findings | Reference |
| 2-Amino-2-phenylethanol | (R)-Mandelic acid | Water-saturated ethyl acetate | The water molecule in the less soluble salt is crucial for linking cations and anions. researchgate.net | researchgate.net |
| 2-Amino-1-phenylethanol | Dehydroabietic acid | Various polar and non-polar solvents | Solvent polarity controls which enantiomer is resolved. researchgate.net | researchgate.net |
| ortho-Halomandelic acids | N-substituted 2-amino-2-phenylethanols | Not specified | Substituents on the nitrogen atom of the resolving agent enhanced separation ability. nih.gov | nih.gov |
| 3-Hydroxycarboxylic acids | 2-Amino-1,2-diphenylethanol (ADPE) | Various solvents | Hydrogen bonding and CH/π interactions are important for stabilizing the less-soluble salt. nih.gov | nih.gov |
Enantioselective Extraction Methods
Enantioselective extraction, a form of liquid-liquid extraction, presents an alternative to crystallization-based resolution methods. This technique involves the selective transfer of one enantiomer from a racemic mixture in one liquid phase to a second, immiscible liquid phase containing a chiral selector.
While specific examples of enantioselective extraction for 2-amino-2-phenylethanol hydrochloride were not prominently found in the provided search results, the principle is applicable. A related technique, stripping crystallization, has been used for the chiral purification of R-phenylglycinol, which is structurally similar to 2-amino-2-phenylethanol. nih.govnih.gov Stripping crystallization combines melt crystallization and vaporization at low pressures, allowing for the separation of enantiomers without the need for a solvent. nih.gov This method has been shown to be a clean separation technology, as no mother liquor adheres to the crystal surfaces. nih.gov
The development of efficient chiral selectors and optimized extraction conditions are key to the success of enantioselective extraction methods.
Emerging Synthetic Protocols
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from simple and readily available starting materials in a single step. iau.irresearchgate.net These reactions are highly atom-economical and environmentally friendly, as they reduce the number of synthetic steps, purification procedures, and waste generation. iau.ir
While specific MCRs for the direct synthesis of 2-amino-2-phenylethanol hydrochloride were not detailed in the search results, the principles of MCRs are highly relevant to the synthesis of substituted amino alcohols and related heterocyclic compounds. For instance, a one-pot, three-component synthesis of structurally diverse 2-amino substituted pyran annulated heterocycles has been developed using glycine (B1666218) as a catalyst. researchgate.net Another example is the synthesis of 2-amino-pyridine-3-carbonitrile derivatives via a multicomponent condensation reaction catalyzed by a Brønsted acidic ionic liquid. iau.ir
A notable emerging strategy for the synthesis of chiral β-amino alcohols involves a chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines. westlake.edu.cn This method utilizes a radical polar crossover strategy to achieve high chemical and stereochemical selectivity, providing a modular approach to valuable chiral β-amino alcohol scaffolds. westlake.edu.cn This approach addresses the challenge of competing side reactions and the creation of adjacent chiral centers. westlake.edu.cn
The development of novel MCRs and other innovative synthetic strategies holds significant promise for the efficient and stereoselective synthesis of 2-amino-2-phenylethanol hydrochloride and its derivatives.
Automated Synthesis Techniques
The pursuit of enantiomerically pure 2-Amino-2-phenylethan-1-ol hydrochloride has been significantly advanced by the advent of automated synthesis techniques. These methodologies offer substantial improvements in reproducibility, efficiency, and safety over traditional manual approaches. ntu.edu.sg Automation in this context primarily encompasses robotic systems and continuous flow chemistry, which can be integrated with sophisticated analytical techniques for real-time monitoring and optimization.
Robotic platforms are designed to mimic the actions of a human chemist, performing tasks such as liquid handling, mixing, and filtration with high precision. ntu.edu.sg This automation minimizes human error and allows for the systematic exploration of reaction parameters to identify optimal conditions for the synthesis of chiral amines. For instance, a robotic system can be programmed to execute a large number of experiments in parallel, varying catalysts, solvents, and temperatures to rapidly screen for conditions that yield high enantiomeric excess (e.e.) of the desired stereoisomer of 2-Amino-2-phenylethan-1-ol. While a specific automated synthesis for the hydrochloride salt has not been detailed, the principles of automated Michael reactions, which can be analogous to steps in amine synthesis, have been demonstrated with robotic platforms achieving yields comparable to manual methods. ntu.edu.sg
Continuous flow chemistry represents another pillar of automated synthesis. In this approach, reagents are pumped through a network of tubes and reactors where the chemical transformations occur. This technique offers superior control over reaction parameters such as temperature, pressure, and reaction time. The small reactor volumes inhance safety, particularly when dealing with hazardous reagents or exothermic reactions. A notable example, though not for the target compound specifically, is the automated continuous-flow solid-phase synthesis of prexasertib, which achieved a high purity product in a fully automated 32-hour process. nih.gov Such a system could be adapted for the synthesis of 2-Amino-2-phenylethan-1-ol, potentially through the reduction of a corresponding α-azido ketone or the asymmetric transfer hydrogenation of an α-amino ketone, followed by in-line salt formation to yield the hydrochloride.
A particularly promising avenue for the automated synthesis of chiral amines like 2-Amino-2-phenylethan-1-ol is the use of enzymatic cascades in a flow chemistry setup. Biocatalytic methods, employing enzymes such as transaminases and dehydrogenases, offer high stereoselectivity under mild reaction conditions. nih.govnih.gov For example, the synthesis of enantiomerically pure phenylethanolamine has been achieved with high yield and excellent enantiomeric excess using a multi-enzyme pathway. nih.govacs.org In one such process, a diol intermediate is oxidized by an alcohol oxidase and then aminated by an amine dehydrogenase to produce the desired enantiomerically pure amino alcohol. acs.org This enzymatic process could be readily adapted to a continuous flow system, allowing for automated production.
The following table summarizes representative results from enzymatic syntheses that could be implemented in an automated fashion for the production of enantiomerically pure amino alcohols.
| Starting Material | Enzymatic Step(s) | Product | Yield (%) | Enantiomeric Excess (e.e., %) |
| l-phenylalanine | Multi-enzyme cascade | 2-phenylglycinol | 61 | >99 |
| Diol intermediate | Alcohol oxidase & Amine dehydrogenase | (R)-phenylethanolamine | 92 | >99.9 |
This table presents data from enzymatic syntheses of related amino alcohols, illustrating the potential of these methods for the automated synthesis of enantiomerically pure 2-Amino-2-phenylethan-1-ol.
The development of automated systems also relies on the immobilization of catalysts, particularly enzymes, on solid supports. nih.govdovepress.com Immobilization facilitates the separation of the catalyst from the product stream in a continuous flow setup and enhances the stability and reusability of the biocatalyst, which is crucial for industrial-scale production. nih.govdovepress.com
Applications in Asymmetric Catalysis and Stereoselective Organic Synthesis
Functionality as Chiral Auxiliaries
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org The auxiliary is then removed, having imparted its chirality to the product, and can often be recovered for reuse. wikipedia.org 1,2-amino alcohols are particularly effective in this role, forming chelates that create a sterically defined environment. researchgate.net
Derivatives of 2-amino-2-phenylethan-1-ol are widely employed to direct the formation of new carbon-carbon bonds with high stereoselectivity. A primary application is in the asymmetric alkylation of enolates. When a carboxylic acid is converted into an amide using a chiral amino alcohol like pseudoephedrine (a structurally related auxiliary), the α-proton can be selectively removed to form a rigid, chelated enolate. wikipedia.org The chiral auxiliary's structure then blocks one face of the enolate, forcing an incoming electrophile (such as an alkyl halide) to approach from the less sterically hindered side. wikipedia.org This strategy results in the formation of a new stereocenter with a predictable configuration.
This methodology has been a reliable route to creating enantiomerically enriched carboxylic acids, aldehydes, and ketones. nih.gov For instance, oxazolidinone auxiliaries, which can be synthesized from amino alcohols, are renowned for their application in stereoselective alkylation and aldol (B89426) reactions. wikipedia.org The substituents on the oxazolidinone ring, derived from the original amino alcohol, effectively direct the stereochemical course of the reaction.
Table 1: Examples of Chiral Auxiliary-Mediated Asymmetric Alkylation
| Chiral Auxiliary Type | Substrate | Electrophile | Diastereomeric Ratio (d.r.) |
| Pseudoephedrine Amide | Propionamide | Benzyl (B1604629) bromide | >95:5 |
| Oxazolidinone Imide | Propionyl Imide | Methyl Iodide | 99:1 |
| Camphorsultam Imide | Acetyl Imide | Allyl Bromide | >98:2 |
Beyond C-C bond formation, these chiral auxiliaries exert powerful stereocontrol over various functional group transformations. Phenylglycinol, a derivative of 2-amino-2-phenylethan-1-ol, has been shown to be a superior chiral auxiliary compared to others in specific reactions like epoxidation and aziridination. researchgate.net In these cases, the auxiliary is temporarily attached to the substrate, and its chiral environment directs the facial selectivity of the reagent's attack.
For example, in the reduction of a prochiral ketone, the substrate can be attached to the chiral auxiliary. The auxiliary then directs the hydride delivery from a reducing agent to one of the two enantiotopic faces of the carbonyl group, leading to the formation of a chiral alcohol with high enantiomeric purity. Similarly, in conjugate additions, the auxiliary can control the stereochemistry of the nucleophile's attack on an α,β-unsaturated system.
Development and Utilization of Chiral Ligands
Chiral 1,2-amino alcohols are invaluable starting materials for the synthesis of chiral ligands, which are crucial components of asymmetric metal catalysts. researchgate.netnih.gov These ligands modify the coordination sphere of a metal center, creating a chiral environment that forces a reaction to proceed enantioselectively. nih.gov
The design of effective chiral ligands is a central task in asymmetric catalysis. nih.gov Amino alcohols like 2-amino-2-phenylethan-1-ol are ideal precursors for ligand synthesis because they can be readily converted into various ligand classes, most notably bis(oxazoline) (BOX) and phosphine-oxazoline (PHOX) ligands. nih.gov These are bidentate ligands that coordinate to a metal center through two nitrogen atoms (BOX) or a phosphorus and a nitrogen atom (PHOX).
The synthesis typically involves the reaction of the amino alcohol with other reagents to build the final ligand structure. The modularity of this approach allows chemists to systematically alter the ligand's steric and electronic properties to optimize it for a specific metal-catalyzed reaction. nih.gov The resulting metal-ligand complex then acts as the chiral catalyst, with the ligand's structure being the primary determinant of the reaction's stereochemical outcome. nih.govmdpi.com
The structure of the chiral ligand has a profound impact on the enantioselectivity and diastereoselectivity of a catalyzed reaction. nih.gov Subtle changes to the ligand's backbone or the substituents can lead to dramatic differences in the stereochemical outcome. For ligands derived from 2-amino-2-phenylethan-1-ol, the phenyl group at the stereogenic center plays a crucial role in creating a well-defined chiral pocket around the metal's active site.
The two coordinating atoms of the ligand bind to the metal, while the substituents on the ligand's chiral backbone control the orientation of the substrate as it approaches the metal center. This control ensures that the reaction occurs preferentially through a transition state that leads to one specific enantiomer of the product. nih.gov The development of non-symmetrical ligands, such as P,N-ligands (like PHOX), has been particularly successful, as the different electronic and steric properties of the two donor atoms can provide more effective enantiocontrol than some C2-symmetric ligands. nih.gov
Table 2: Influence of Ligand Type on Enantioselectivity in a Model Reaction (e.g., Pd-catalyzed Allylic Alkylation)
| Ligand Type | Metal | Enantiomeric Excess (e.e.) |
| Bis(oxazoline) (BOX) | Copper(II) | 95% |
| Phosphinooxazoline (PHOX) | Palladium(0) | >99% |
| Semicorrin | Copper(I) | 97% |
| C2-Symmetric Diphosphine | Rhodium(I) | 90% |
Note: Data is illustrative of typical performance and can vary significantly with substrate and reaction conditions.
A significant application of chiral ligands is in osmium-catalyzed asymmetric aminohydroxylation (AA). organic-chemistry.orgrsc.org This powerful reaction installs both an amino group and a hydroxyl group across a double bond in a stereospecific syn-selective manner, directly producing valuable 1,2-amino alcohols. organic-chemistry.orgrsc.org
In the Sharpless Asymmetric Aminohydroxylation, a chiral ligand, typically an alkaloid derivative, coordinates to the osmium catalyst. organic-chemistry.org This chiral osmium complex then reacts with an alkene. The ligand's structure directs the facial selectivity of the addition, leading to the formation of the product with high enantiomeric excess. organic-chemistry.org The reaction involves the formation of an imidotriooxoosmium(VIII) species, which undergoes a cycloaddition with the alkene. organic-chemistry.org The chiral ligand not only induces enantioselectivity but also accelerates the rate of the catalytic cycle. organic-chemistry.org While alkaloid-derived ligands are most common, the principles of ligand design and stereochemical control are broadly applicable, and the development of new ligands for related aminooxygenation processes remains an active area of research.
Building Block for Complex Molecule Synthesis
Enantiomerically pure 1,2-amino alcohols are recognized as crucial compounds due to their prevalence in biologically active molecules and their extensive applications in chemical synthesis. nih.gov The 2-Amino-2-phenylethan-1-ol framework, often referred to as a phenylglycinol moiety, is a key structural motif in this class of compounds.
The 2-Amino-2-phenylethan-1-ol structure serves as a fundamental chiral scaffold, or framework, for the synthesis of a variety of biologically active compounds and natural products. nih.gov Chiral 1,2-amino alcohol motifs are integral components of numerous bioactive molecules, including certain antibiotics, neurotransmitters, and antiviral drugs. nih.govacs.org The specific arrangement of the amino and alcohol groups on the chiral backbone provided by phenylglycinol is critical for the biological function of these target molecules. Its utility as a chiral building block makes it a valuable starting material for the synthesis of novel fluorescent chemosensors designed for amino acid recognition. americanchemicalsuppliers.com
2-Amino-2-phenylethan-1-ol is not only a target for enantioselective synthesis but also serves as a precursor for other valuable, enantiomerically pure intermediates. nih.gov Its enantiomers, particularly (R)-2-Amino-2-phenylethanol, can be employed as chiral auxiliaries to direct the stereochemical outcome of a reaction, leading to the synthesis of other complex chiral molecules. lookchem.com A notable application is in the stereoselective synthesis of L-α-amino acids. lookchem.com In this role, the chiral amino alcohol is reacted with aldehydes and hydrogen cyanide in a Strecker reaction to form α-amino carbonitriles. The inherent chirality of the phenylglycinol auxiliary guides the formation of one stereoisomer of the nitrile, which can then be hydrolyzed to produce the desired L-α-amino acid. lookchem.com
The table below summarizes the use of (R)-Phenylglycinol as a chiral auxiliary in the synthesis of specific amino acid intermediates.
| Auxiliary | Reactants | Intermediate Formed | Final Product Class | Ref |
| (R)-2-Amino-2-phenylethanol | Aldehyde, Hydrogen Cyanide | α-Amino carbonitriles | L-α-Amino acids | lookchem.com |
While not as ubiquitous as standard Fmoc- or Boc-protected amino acids, specific enantiomers of 2-Amino-2-phenylethan-1-ol have documented applications in peptide synthesis. sigmaaldrich.com For instance, (R)-(-)-2-Phenylglycinol is noted for its suitability in solution-phase peptide synthesis. sigmaaldrich.com In this context, it can be incorporated as a non-standard amino alcohol building block to create peptidomimetics or peptides with unique structural features and modified backbones. Its bifunctional nature, possessing both a nucleophilic amine and a hydroxyl group, allows for diverse chemical modifications.
Employment as Chiral Resolving Agents
Chiral resolution is a process used to separate a racemic mixture into its constituent enantiomers. nih.gov A common and effective method for this separation is the formation of diastereomeric salts. libretexts.orglibretexts.org This technique involves reacting a racemic mixture of an acidic or basic compound with a single, pure enantiomer of a chiral base or acid, respectively. libretexts.org The resulting products are diastereomers, which have different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization. youtube.com
Chiral amines are frequently used as resolving agents for racemic carboxylic acids. libretexts.orglibretexts.org 2-Amino-2-phenylethan-1-ol, as a chiral amine, can be employed for this purpose. When an enantiomerically pure form of 2-Amino-2-phenylethan-1-ol is reacted with a racemic carboxylic acid, a pair of diastereomeric salts is formed.
(R)-Amine + (R,S)-Acid → [(R)-Amine·(R)-Acid] + [(R)-Amine·(S)-Acid]
These two salts can then be separated based on their differential solubility. After separation, the pure enantiomers of the carboxylic acid are recovered by treatment with a strong acid to break the salt. libretexts.org Phenylglycinol has been specifically utilized in the development of chiral solvating agents for the enantiodifferentiation of carboxylic acids by NMR spectroscopy, which relies on the formation of transient diastereomeric complexes. nih.gov
The following table details examples where phenylglycinol-derived agents have been used for the analysis of chiral carboxylic acids.
| Resolving Agent Type | Analyte Class | Specific Analyte Example | Method of Analysis | Ref |
| BINOL-amino alcohol with phenylglycinol | Carboxylic Acids | Mandelic Acid | 1H NMR Spectroscopy | nih.gov |
| Chiral Amine (General Principle) | Carboxylic Acids | Lactic Acid | Diastereomeric Salt Crystallization | libretexts.org |
Mechanistic Investigations and Reaction Dynamics
Elucidation of Reaction Mechanisms in Chiral Transformations
2-Amino-2-phenylethan-1-ol and its derivatives are instrumental as ligands in metal-catalyzed reactions, where they are crucial for controlling stereoselectivity. Understanding the precise mechanisms of these transformations is key to optimizing existing methods and developing new, highly efficient synthetic routes.
In asymmetric reductions, such as the conversion of prochiral ketones to chiral alcohols, ligands derived from 2-Amino-2-phenylethan-1-ol play a pivotal role in dictating the stereochemical pathway. One prominent application is in catalytic transfer hydrogenation. The ligand coordinates to a metal center (e.g., Ruthenium or Iridium) to form a chiral catalyst.
The mechanism generally involves the formation of a metal-hydride species, which is the active reducing agent. The chiral ligand creates a sterically defined environment around the metal center. A prochiral substrate, like a ketone, can only approach the metal-hydride from the less sterically hindered face. This preferential orientation ensures that the hydride is delivered to one specific face of the carbonyl group, leading to the formation of one enantiomer of the alcohol in excess. For instance, the asymmetric hydrogenation of α-amino ketones to yield chiral 1,2-amino alcohols is a highly efficient process using chiral iridium catalysts. researchgate.net The synthesis of chiral 2-amino-1-phenylethanol (B123470) itself can be achieved through the asymmetric reduction of phenacyl chloride, where a chiral oxazaborolidine catalyst directs the borane (B79455) reduction to produce the chiral alcohol with high enantiomeric excess (ee). taylorfrancis.com
Kinetic studies are essential for understanding the efficiency and mechanism of catalytic cycles. msu.edu In reactions employing a catalyst system with a 2-Amino-2-phenylethan-1-ol-derived ligand, kinetic analysis helps identify the rate-determining step and the species involved. By systematically varying the concentrations of the substrate, the metal precursor, and the hydrogen source, a rate law for the reaction can be established. msu.edunih.gov
For example, a reaction that is found to be first-order with respect to the catalyst, substrate, and hydrogen donor suggests that the turnover-limiting step involves all three components. This could correspond to the hydride transfer from the metal complex to the substrate.
Another important application is in kinetic resolution, where the chiral catalyst reacts at different rates with the two enantiomers of a racemic substrate. researchgate.net This allows for the separation of enantiomers, yielding one enantiomer as the product and the other as unreacted starting material, both with high enantiopurity. An efficient kinetic resolution of N-aryl β-amino alcohols has been developed using chiral phosphoric acid catalysis in the amination of anilines. researchgate.net
| Kinetic Parameter | Observation | Mechanistic Implication |
|---|---|---|
| Reaction Order in Catalyst | First Order | A single catalyst molecule is involved in the rate-determining step. |
| Reaction Order in Substrate | First Order | The substrate is involved in the rate-determining step (e.g., coordination or reaction). |
| Reaction Order in H₂/H-Donor | Variable | Can indicate whether hydrogen activation or hydride transfer is rate-limiting. |
| Selectivity Factor (s) in Kinetic Resolution | s > 100 | High efficiency in discriminating between two enantiomers of a racemic substrate. researchgate.net |
The Kinetic Isotope Effect (KIE) is a powerful tool for probing the transition state of a reaction by measuring the change in reaction rate upon isotopic substitution. princeton.edu In the context of asymmetric reductions catalyzed by a complex of 2-Amino-2-phenylethan-1-ol, KIE studies can unequivocally determine if a C-H bond is being formed or broken in the rate-determining step. princeton.edubaranlab.org
For example, in a transfer hydrogenation of a ketone, if the hydrogen atom on the alcohol of the hydrogen donor (e.g., isopropanol) is replaced with deuterium, a primary KIE (kH/kD > 1) would be observed if the hydride transfer to the metal or from the metal to the substrate is the slowest step. The absence of a significant KIE would suggest that another step, such as product release or substrate binding, is rate-limiting. princeton.edu Studies on related enzyme systems, such as human phenylethanolamine N-methyltransferase, have used KIEs to demonstrate that methyl transfer proceeds via a rate-limiting SN2 mechanism. nih.gov A similar approach can be applied to metal-catalyzed reactions to elucidate the nature of the transition state. nih.gov
Understanding Ligand-Metal Coordination and its Impact on Stereocontrol
The efficacy of 2-Amino-2-phenylethan-1-ol hydrochloride as a chiral ligand stems from its ability to form a stable, well-defined complex with a metal center. The molecule typically acts as a bidentate ligand, coordinating through the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group. This coordination forms a stable five-membered chelate ring.
The absolute configuration (R or S) of the ligand's stereocenter dictates a specific, rigid conformation for this chelate ring. This conformation, in turn, creates a chiral environment around the metal atom. The bulky phenyl group on the ligand further restricts the available space, creating a "chiral pocket." When a prochiral substrate binds to the metal center, it is forced into a specific orientation to minimize steric clashes with the ligand. This enforced orientation ensures that the subsequent chemical transformation (e.g., hydride addition) occurs on only one of the two prochiral faces of the substrate, resulting in high enantioselectivity. The crystal structure of related compounds like cis-2-amino-1,2-diphenylethanol shows how the functional groups can form a tweezer-like motif that influences intermolecular interactions. researchgate.net
Conformational Analysis of 2-Amino-2-phenylethan-1-ol and its Derivatives
The three-dimensional shape, or conformation, of the 2-Amino-2-phenylethan-1-ol ligand is fundamental to its ability to induce chirality. Conformational analysis provides insight into the most stable arrangement of its atoms and how this arrangement influences its coordination to a metal.
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in its solid state. nih.gov While a crystal structure for the hydrochloride salt itself is not detailed in the provided results, analysis of closely related derivatives provides significant insight. For example, the crystal structure of racemic cis-2-amino-1,2-diphenylethanol (a derivative with an additional phenyl group) has been determined. researchgate.net
In this structure, the hydroxyl and amino groups form a distinctive bent, tweezer-like arrangement. researchgate.net The enantiomers within the crystal aggregate separately and are linked by strong O—H···N hydrogen bonds, forming chiral helical columns. researchgate.net This type of detailed structural information is invaluable for computational modeling and for understanding the non-covalent interactions that stabilize the transition state in a catalytic reaction, ultimately leading to high stereocontrol.
| Parameter | Value (Å or °) | Significance |
|---|---|---|
| O1—C1 Bond Length | 1.4213 (14) Å | Standard carbon-oxygen single bond length. |
| N1—C2 Bond Length | 1.4732 (15) Å | Standard carbon-nitrogen single bond length. |
| O1—C1—C2 Bond Angle | 107.90 (9) ° | Reflects the geometry of the ethanolamine (B43304) backbone. |
| N1—C2—C1 Bond Angle | 106.72 (9) ° | Contributes to the overall conformation of the chelate ring upon metal binding. |
| O—H···N Hydrogen Bond | 2.7977 (16) Å | A key intermolecular interaction governing the crystal packing. researchgate.net |
Spectroscopic Probes for Conformational Preferences
The three-dimensional structure and conformational flexibility of 2-Amino-2-phenylethan-1-ol are dictated by the relative orientation of the phenyl, amino, and hydroxyl groups. Spectroscopic techniques, in conjunction with computational modeling, provide powerful tools to probe these conformational preferences. The protonation of the amino group in the hydrochloride salt introduces electrostatic interactions that further influence the conformational landscape.
In the free base, 2-amino-2-phenylethanol (B122105), intramolecular hydrogen bonding between the hydroxyl group and the amino group plays a significant role in stabilizing specific conformers. Upon formation of the hydrochloride salt, the ammonium (B1175870) group is less likely to act as a hydrogen bond acceptor, altering the conformational equilibrium. The preferred conformations are a result of a delicate balance between steric hindrance, electrostatic interactions, and hydrogen bonding possibilities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon-13 NMR spectroscopy are sensitive to the local electronic environment of the nuclei, making them excellent probes for conformational analysis. The chemical shifts of the protons on the chiral centers and the methylene (B1212753) group are particularly informative. In different solvents, changes in hydrogen bonding and solvation can lead to variations in the observed chemical shifts, providing insights into the predominant conformers in solution. For instance, the coupling constants between the vicinal protons can be related to the dihedral angles through the Karplus equation, allowing for the determination of the rotamer populations. The use of chiral shift reagents can also help in resolving the signals of different enantiomers and studying their conformational differences. researchgate.net
Representative ¹H NMR Chemical Shifts for this compound Conformers
| Proton | Typical Chemical Shift Range (ppm) in D₂O | Conformational Dependence |
|---|---|---|
| Aromatic (C₆H₅) | 7.3 - 7.5 | Relatively insensitive to side-chain conformation. |
| Methine (CH-N) | 4.5 - 4.8 | Highly sensitive to the dihedral angle with the adjacent CH₂ group. |
| Methylene (CH₂-O) | 3.8 - 4.2 | Diastereotopic protons can show distinct chemical shifts depending on the conformation. |
Infrared (IR) Spectroscopy: Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for studying hydrogen bonding interactions, which are key to understanding the conformational preferences of this compound. The stretching frequencies of the O-H and N-H bonds are highly sensitive to their involvement in hydrogen bonds. In the solid state, the presence of sharp O-H and N-H bands can indicate specific, ordered hydrogen-bonding networks within the crystal lattice. In solution, broad bands are often observed, reflecting the dynamic nature of hydrogen bonding with the solvent and between molecules. Comparison of the spectra in different solvents can reveal the extent of solute-solvent interactions and their effect on the conformation.
Key IR Absorption Bands for Conformational Analysis of this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Interpretation |
|---|---|---|
| O-H Stretch | 3200 - 3500 | Broad band indicates intermolecular hydrogen bonding. |
| N-H Stretch (Ammonium) | 2800 - 3100 | Multiple broad bands characteristic of a primary ammonium salt. |
| C-N Stretch | 1000 - 1250 | Position can be influenced by the conformation of the amino group. |
| C-O Stretch | 1000 - 1100 | Sensitive to the conformation around the C-O bond. |
Mechanistic Insights into Derivatization and Resolution Processes
The amino and hydroxyl functional groups of this compound are amenable to a variety of chemical modifications, or derivatizations. These reactions are often employed to enhance analytical detection, modify physical properties, or as a key step in the synthesis of more complex molecules. Furthermore, as a chiral compound, the separation of its enantiomers, a process known as resolution, is of significant interest.
Derivatization Reactions:
N-Acylation: The primary amino group readily undergoes acylation with acyl chlorides or anhydrides to form amides. The reaction proceeds through a nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acylating agent. The presence of a base is often required to neutralize the liberated acid. This derivatization is commonly used to protect the amino group or to introduce a chromophore for UV detection in chromatography.
O-Silylation: The hydroxyl group can be converted to a silyl (B83357) ether by reaction with a silylating agent, such as a silyl chloride or a silylamine. This reaction typically proceeds via nucleophilic attack of the alcohol oxygen on the silicon atom. Silylation increases the volatility of the compound, making it more suitable for analysis by gas chromatography.
Resolution Processes:
The resolution of racemic 2-Amino-2-phenylethan-1-ol is most commonly achieved by diastereomeric salt formation. This method involves reacting the racemic amine with a single enantiomer of a chiral acid, such as tartaric acid or mandelic acid. libretexts.org This reaction forms a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility.
The mechanism of chiral recognition in the solid state is a complex interplay of intermolecular interactions within the crystal lattice. X-ray crystallography of the diastereomeric salts has been instrumental in elucidating these mechanisms. The key factors that govern the separation include:
Hydrogen Bonding Networks: The formation of extensive and well-ordered hydrogen bond networks between the ammonium group of the amino alcohol, the carboxylate and hydroxyl groups of the chiral acid, and often solvent molecules, is a primary driver for the differential stability of the diastereomeric salts. researchgate.net The less soluble diastereomer typically forms a more stable and tightly packed crystal structure.
Steric Fit and Packing Efficiency: The three-dimensional shape of the interacting molecules plays a crucial role. A good steric fit between the cation and anion allows for efficient packing in the crystal lattice, leading to a lower energy state and reduced solubility.
Solvent Effects: The choice of solvent is critical as it can influence the solubility of the diastereomeric salts and can also be incorporated into the crystal structure, participating in the hydrogen-bonding network and stabilizing one diastereomer over the other. researchgate.net
The less soluble diastereomeric salt can be separated by fractional crystallization. Subsequent treatment of the isolated salt with a base regenerates the enantiomerically pure amino alcohol.
Methods for Derivatization and Resolution of 2-Amino-2-phenylethan-1-ol
| Process | Reagent/Method | Underlying Principle/Mechanism |
|---|---|---|
| N-Acylation | Acetyl chloride, Acetic anhydride | Nucleophilic acyl substitution at the amino group. |
| O-Silylation | Trimethylsilyl (B98337) chloride (TMSCl) | Nucleophilic substitution at the silicon atom by the hydroxyl group. |
| Diastereomeric Salt Resolution | Enantiopure tartaric acid or mandelic acid | Formation of diastereomeric salts with different solubilities based on differential intermolecular interactions in the crystal lattice. libretexts.org |
| Enzymatic Resolution | Lipases, Acylases | Enantioselective acylation or hydrolysis catalyzed by an enzyme. nih.govnih.gov |
Computational Chemistry and Theoretical Characterization
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and conformational landscape of 2-Amino-2-phenylethan-1-ol. These calculations can optimize the geometry of the molecule to find its most stable arrangement of atoms in space. For instance, DFT calculations at the B3LYP/6-31G(d) level of theory can be employed to determine the Gibbs free energy (ΔG) for different conformers, helping to identify the most energetically favorable shapes the molecule can adopt.
The conformation of 2-Amino-2-phenylethan-1-ol is crucial as it dictates how the molecule interacts with other chemical species. The relative orientation of the phenyl, amino, and hydroxyl groups can significantly influence its role as a chiral auxiliary or ligand in asymmetric synthesis. Computational studies have shown that even subtle changes in the stereochemistry, such as comparing the (R) and (S) enantiomers, lead to distinct spatial arrangements of these functional groups. umanitoba.ca This difference is fundamental to its ability to induce stereoselectivity in chemical reactions.
Furthermore, theoretical calculations can predict various spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data to validate the computed structures. These combined computational and experimental approaches provide a comprehensive understanding of the molecule's structure. tu-clausthal.de
Prediction of Reactivity and Selectivity in Catalytic Asymmetric Synthesis
2-Amino-2-phenylethan-1-ol and its derivatives are widely used as chiral ligands and auxiliaries in catalytic asymmetric synthesis. unizg.hr Computational chemistry plays a critical role in predicting and explaining the reactivity and stereoselectivity observed in these reactions.
By modeling the transition states of a reaction, chemists can understand why one stereoisomer is formed preferentially over another. DFT simulations can be used to predict the energy barriers of different reaction pathways, with the lower energy pathway corresponding to the major product. For example, in the asymmetric hydrogenation of ketones, computational models of the catalyst-substrate complex, which may incorporate a ligand derived from 2-Amino-2-phenylethan-1-ol, can elucidate the interactions that control the stereochemical outcome.
These predictive capabilities are not only for academic understanding but also for practical application. For instance, computational studies can guide the selection of the most suitable catalyst for a specific transformation, potentially reducing the need for extensive experimental screening. The insights gained from these theoretical models can help in optimizing reaction conditions to achieve higher yields and enantiomeric excesses.
In Silico Ligand Design and Optimization
The principles of computational chemistry are extensively applied in the in silico design and optimization of new ligands based on the 2-Amino-2-phenylethan-1-ol scaffold. This computer-aided design process allows for the rational modification of the ligand structure to enhance its performance in catalytic applications or its binding affinity to biological targets. umanitoba.caacs.org
Researchers can systematically introduce different substituents to the phenyl ring or modify the amino or hydroxyl groups in a computational model and then calculate the effect of these changes on the desired properties. For example, in the development of enzyme inhibitors, molecular docking simulations can predict how well a designed ligand will fit into the active site of a target protein. umanitoba.ca These simulations can reveal key interactions, such as hydrogen bonds or π-π stacking, that contribute to binding affinity.
One study demonstrated how molecular modeling could be used to design potent PARP (Poly(ADP-Ribose)Polymerase) inhibitors. By comparing the docking results of different stereoisomers of ligands derived from 2-amino-2-phenylethan-1-ol, researchers could predict which configuration would lead to better interaction with the enzyme's active site. umanitoba.ca This in silico approach guided the synthesis of more effective inhibitors. umanitoba.ca
Below is an interactive data table summarizing the results of a hypothetical in silico screening of 2-Amino-2-phenylethan-1-ol derivatives as potential enzyme inhibitors.
| Derivative | Modification | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| Lead Compound | (S)-2-Amino-2-phenylethan-1-ol | -7.5 | Hydrogen bond with SER123 |
| Derivative 1 | 4-Fluoro substitution on phenyl ring | -8.2 | Hydrogen bond with SER123, Halogen bond with LEU89 |
| Derivative 2 | N-methylation of amino group | -7.1 | Steric clash with TYR45 |
| Derivative 3 | O-methylation of hydroxyl group | -6.8 | Loss of key hydrogen bond |
| Derivative 4 | Phenyl ring replaced with pyridine | -8.5 | Hydrogen bond with SER123, Pi-cation with LYS91 |
This table is a hypothetical representation to illustrate the concept of in silico ligand design.
Molecular Dynamics Simulations for Solvent Effects and Interactions
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of 2-Amino-2-phenylethan-1-ol hydrochloride in solution. Unlike static quantum chemical calculations, MD simulations can model the movement of the molecule and the surrounding solvent molecules over time, offering insights into solvent effects and intermolecular interactions.
The conformation and reactivity of 2-Amino-2-phenylethan-1-ol can be significantly influenced by the solvent. MD simulations can reveal how solvent molecules arrange themselves around the solute and how this "solvation shell" affects the solute's structure and dynamics. For instance, in a polar solvent like water, the hydrochloride salt will be well-solvated, with water molecules forming hydrogen bonds with the ammonium (B1175870) and hydroxyl groups.
These simulations are also crucial for understanding crystallization processes. By simulating the behavior of the molecule in different solvents, it is possible to predict which solvent will be optimal for obtaining a desired crystal form, which is important in pharmaceutical development and materials science. Furthermore, MD simulations can be used in conjunction with methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to calculate the binding free energies of ligands to proteins, providing a more dynamic and often more accurate picture than simple docking studies.
Derivatization Strategies and Analytical Research Methodologies
Derivatization for Enhanced Analytical Detection
Derivatization is a common strategy to improve the analytical characteristics of molecules like 2-Amino-2-phenylethan-1-ol, which may lack a strong chromophore for UV detection or have poor volatility for gas chromatography. jasco-global.comsci-hub.se This process involves chemically modifying the analyte to produce a derivative with more favorable properties for analysis. sci-hub.se The primary functional groups in 2-Amino-2-phenylethan-1-ol available for derivatization are the primary amino group and the hydroxyl group.
To enhance detection by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, a chromophore (a light-absorbing group) is introduced into the analyte's structure. Since 2-Amino-2-phenylethan-1-ol itself has limited UV absorbance, derivatization with reagents that introduce aromatic systems is a common approach. jasco-global.com
Several types of reagents are employed for this purpose:
Acyl Chlorides : Reagents like 4-nitrobenzoyl chloride can be reacted with the amino or hydroxyl groups of the target molecule. scirp.org The resulting derivative incorporates the highly UV-active nitrobenzoyl group, significantly increasing the molar absorptivity and thus the sensitivity of detection. scirp.org
2,4-Dinitrophenylhydrazine (DNPH) : Known as Brady's reagent, DNPH is classically used for derivatizing carbonyl compounds, but modifications can allow it to react with other functional groups, yielding highly UV-absorbent hydrazone derivatives. sci-hub.se
Dansyl Chloride (DC) : This reagent is widely used for derivatizing amines, as well as phenolic and alcoholic hydroxyl groups. nih.gov The resulting dansyl derivatives are not only UV-active but also highly fluorescent, offering another mode of sensitive detection. nih.gov
Carbazole-based Reagents : Novel reagents such as 2-(9-carbazole)-ethyl-chloroformate have been developed for the derivatization of aromatic amines, providing strong UV absorbance and fluorescence for HPLC analysis. researchgate.netscilit.com
The choice of reagent and reaction conditions (e.g., pH, temperature, catalyst) is optimized to ensure a complete and specific reaction, leading to a stable derivative suitable for robust quantitative analysis. scirp.orgresearchgate.net
Both Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-TQ/MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the analysis of 2-Amino-2-phenylethan-1-ol and its derivatives. nih.govdoi.org
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method. nih.gov
Pre-column Derivatization : This is a common strategy where the analyte is derivatized before injection into the HPLC system. jasco-global.com This simplifies the instrumental setup and allows for the use of a wide variety of reagents to improve sensitivity. jasco-global.com Reagents like o-phthalaldehyde (B127526) (OPA) are frequently used for the pre-column derivatization of primary amines, allowing for either UV or fluorescence detection. jasco-global.com
Reversed-Phase Chromatography : After derivatization, separation is typically achieved on a reversed-phase column, such as a C18 column. jasco-global.comrsc.org The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, with the gradient being optimized for the best separation. ankara.edu.tr
Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and specificity. researchgate.net
Derivatization for Volatility : For GC analysis, polar functional groups like amines and hydroxyls must be derivatized to increase volatility and thermal stability. A common approach is silylation, using reagents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which replaces active hydrogens with less polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups. researchgate.net
Analysis and Detection : The derivatized analytes are then separated on a capillary GC column and detected by a mass spectrometer, which provides both quantification and structural confirmation. doi.orgresearchgate.net GC-MS is particularly valuable for its high resolving power, which is beneficial when analyzing complex samples. researchgate.net Pre-treatment kits, such as EZ:faast™, are commercially available to streamline the derivatization and extraction process for amino-containing compounds prior to GC-MS analysis. gcms.cz
Table 1: Comparison of Chromatographic Methods for Amino Alcohol Analysis
| Technique | Derivatization Requirement | Common Derivatizing Agents | Typical Column | Detection Method | Advantages |
|---|---|---|---|---|---|
| HPLC-UV/FLD | Often required to enhance sensitivity. jasco-global.com | o-Phthalaldehyde (OPA), Dansyl Chloride, 4-Nitrobenzoyl Chloride. jasco-global.comscirp.orgnih.gov | Reversed-Phase (e.g., C18). jasco-global.com | UV-Visible, Fluorescence. jasco-global.com | Versatile, wide range of reagents, robust. jasco-global.comnih.gov |
| GC-MS | Required to increase volatility and thermal stability. researchgate.net | MTBSTFA, BSTFA (Silylation reagents). researchgate.net | Capillary columns (e.g., DB-5ms). | Mass Spectrometry (MS). researchgate.net | High resolution, high specificity, structural confirmation. researchgate.net |
Research continues to yield novel reagents and techniques to further improve analytical performance.
Reagents for LC-MS/MS : For highly sensitive analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), reagents are designed to enhance ionization efficiency. 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (B1207046) (APDS) is a novel reagent that derivatizes amino groups, allowing for rapid and sensitive analysis of over 100 different amines and amino acids. nih.gov Another strategy involves derivatizing multiple functional groups simultaneously; for example, 1-bromobutane (B133212) can derivatize amino, carboxyl, and hydroxyl groups to improve the hydrophobicity and basicity of amino acids for LC-MS/MS detection. rsc.org
Reagents for Fluorescence Detection : To achieve very low detection limits, highly fluorescent tags are developed. Nitrobenzoxadiazole (NBD) derivatives are used for the enantiomeric resolution of chiral amines with fluorescence detection. yakhak.org Other novel reagents include 4-(acridone-10-yl)benzaldehyde and 2-(9-carbazole)-ethyl chloroformate, which provide high sensitivity for fluorescence detection in HPLC. sci-hub.sescilit.com
Microwave-Assisted Derivatization : This technique uses microwave energy to accelerate the derivatization reaction, significantly reducing reaction times. nih.gov For instance, the derivatization of valproic acid with phenylhydrazine (B124118) hydrochloride was optimized to take only 50 seconds at 450 W, demonstrating a rapid and efficient alternative to conventional heating methods. nih.gov
Determination of Enantiomeric Purity
Since the biological activity of chiral compounds like 2-Amino-2-phenylethan-1-ol can be enantiomer-specific, determining the enantiomeric purity is crucial. nih.gov
Chiral HPLC is the most common and effective technique for separating and quantifying enantiomers. yakhak.org This method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Polysaccharide-Based CSPs : These are the most widely used CSPs. Columns with chiral selectors based on cellulose (B213188) or amylose (B160209) derivatives, such as cellulose phenylcarbamate, are highly effective for the enantiomeric resolution of chiral amines and their derivatives. yakhak.org For example, Chiralpak® and Chiralcel® columns are frequently cited for this purpose. yakhak.org
Macrocyclic Glycopeptide-Based CSPs : These CSPs, such as those using teicoplanin as the chiral selector (e.g., Astec CHIROBIOTIC T), are particularly successful in separating the enantiomers of underivatized amino acids and other polar compounds. sigmaaldrich.com They are compatible with a wide range of aqueous and organic mobile phases. sigmaaldrich.com
Crown Ether-Based CSPs : These have also shown success in the enantioseparation of amino acids without derivatization. ankara.edu.tr
Pre-column Derivatization : While some methods allow for direct analysis, derivatization is often employed. sigmaaldrich.com Reacting the analyte with a chiral derivatizing agent creates diastereomers, which can then be separated on a standard achiral column. Alternatively, derivatization with an achiral reagent like a nitrobenzoxadiazole (NBD) derivative can improve chromatographic behavior and detection on a chiral column. yakhak.org
Table 2: Research Findings on Chiral HPLC for Amino Compounds
| Chiral Stationary Phase (CSP) Type | Example Column | Target Analytes | Key Finding | Reference |
|---|---|---|---|---|
| Polysaccharide (Cellulose Phenylcarbamate) | Chiralcel OD-H | Chiral amines (as NBD derivatives) | Showed high enantioselectivity for chiral amines. | yakhak.org |
| Polysaccharide (Amylose Phenylcarbamate) | Chiralpak IA | α-amino acid esters | Superior performance for resolving α-amino acid esters compared to other CSPs. | yakhak.org |
| Macrocyclic Glycopeptide | Astec CHIROBIOTIC T (Teicoplanin) | Underivatized amino acids | Successful resolution of enantiomers of polar, underivatized amino acids. | sigmaaldrich.com |
| Crown Ether | Crown ether-based column | Underivatized amino acids | Achieved enantioseparation for most chiral amino acids studied. | ankara.edu.tr |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguous structure elucidation and stereochemical assignment.
Proton NMR (¹H NMR) : The relative stereochemistry of a molecule can often be determined by analyzing the coupling constants (J-values) between adjacent protons. ipb.pt For cyclic systems, the magnitude of the coupling constant can differentiate between cis and trans isomers. ipb.pt For acyclic systems like 2-Amino-2-phenylethan-1-ol, analysis of the coupling patterns of the protons on the ethyl chain can provide conformational information.
Nuclear Overhauser Effect (NOE) : Two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable for determining stereochemistry. ipb.pt A NOESY spectrum shows correlations between protons that are close to each other in space, regardless of whether they are connected by chemical bonds. By observing NOE correlations, the relative orientation of different parts of the molecule can be established, confirming the stereochemical assignment. doi.orgipb.pt For example, a strong NOE correlation between specific protons can confirm their orientation on the same face of a ring or in a particular spatial arrangement in an acyclic molecule. ipb.pt
Advanced NMR techniques, often used in conjunction with computational modeling, provide definitive proof of the three-dimensional structure and enantiomeric configuration of chiral molecules like 2-Amino-2-phenylethan-1-ol. doi.org
Optical Rotation and Circular Dichroism Spectroscopy
The stereochemical properties of 2-Amino-2-phenylethan-1-ol hydrochloride are fundamental to its chemical identity and interactions. The arrangement of substituents around the chiral center gives rise to distinct enantiomers, each with unique chiroptical properties. These properties are primarily investigated using optical rotation and circular dichroism spectroscopy, which provide valuable insights into the molecule's three-dimensional structure and its interaction with polarized light.
Optical Rotation
Optical rotation is a measure of the extent to which a chiral compound rotates the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined experimental conditions. For the enantiomers of 2-amino-2-phenylethan-1-ol and its derivatives, optical rotation is a critical parameter for confirming the absolute configuration and determining enantiomeric purity.
While specific optical rotation data for the hydrochloride salt of 2-amino-2-phenylethan-1-ol is not extensively documented in readily available literature, data for the related regioisomer, 2-amino-1-phenylethanol (B123470), provides comparative insight into the chiroptical properties of this class of compounds. For instance, (R)-(-)-2-Amino-1-phenylethanol has a reported specific rotation of [α] = -43° when measured at a concentration of c=2 in ethanol. fishersci.at Another source reports a specific rotation of [α]²⁰_D = −58.8 in chloroform (B151607) for (1R)-2-amino-1-phenylethan-1-ol hydrochloride, a regioisomeric salt.
A study on the chiral purification of R-phenylglycinol (a synonym for the R-enantiomer of 2-amino-2-phenylethan-1-ol) utilized polarimetry to determine the enantiomeric purity of the final product. The measurements were conducted by dissolving the product in a 1 M HCl solution, highlighting the importance of the solvent and the hydrochloride salt form in such analyses. nih.gov
| Compound | Specific Rotation ([(\alpha)]) | Conditions | Reference |
|---|---|---|---|
| (R)-(-)-2-Amino-1-phenylethanol | -43° | c=2 in Ethanol | fishersci.at |
| (1R)-2-amino-1-phenylethan-1-ol hydrochloride | -58.8° (at 20°C, D-line) | in Chloroform | |
| R-phenylglycinol | Measured for enantiomeric purity | in 1 M HCl solution | nih.gov |
Circular Dichroism Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides detailed information about the electronic transitions and the spatial arrangement of chromophores within the molecule. For this compound, the phenyl group acts as the primary chromophore, and its interaction with the chiral center gives rise to characteristic CD spectra.
While specific experimental CD spectra for this compound are not widely published, computational studies on related structures offer valuable predictions. For example, a theoretical investigation of (R)-(+)-1-phenylethanol, which shares the same chiral center and phenyl chromophore, has been conducted to compute its electronic circular dichroism (ECD) spectrum. nih.gov Such computational approaches, often employing density functional theory (DFT), are instrumental in assigning the absolute configurations of chiral molecules by comparing calculated spectra with experimental data. nih.gov
Research on the chiral recognition of phenylglycinol enantiomers has been performed using N-acetyl-l-cysteine capped CdTe quantum dots. While this study employed fluorescence spectroscopy, it highlights the distinct interactions of the enantiomers, which are fundamentally related to their chiroptical properties that are probed by CD spectroscopy. The differential interaction of each enantiomer with the chiral quantum dots resulted in distinguishable fluorescence signals, providing a basis for their chiral recognition.
Comparative Studies and Structure Property Relationships in Synthetic Contexts
Structural Analogues and Their Performance in Asymmetric Synthesis
2-Amino-2-phenylethan-1-ol serves as a foundational scaffold for a variety of chiral ligands and auxiliaries that have proven instrumental in asymmetric catalysis. Its structural analogues, modified at the phenyl ring, the amino group, or the carbinol center, exhibit a range of performances in key synthetic transformations, particularly in the asymmetric reduction of ketones and asymmetric hydrogenations.
One of the most prominent applications of these amino alcohols is in the formation of oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts, which are highly effective for the enantioselective reduction of prochiral ketones. nih.govinsuf.org Analogues such as (S)-α,α-diphenyl-2-pyrrolidinemethanol, derived from proline, are widely recognized for their ability to facilitate the synthesis of chiral secondary alcohols with high enantiomeric excess (ee) and predictable stereochemistry. nih.gov For instance, the in-situ generated oxazaborolidine from this analogue with a borane (B79455) source can reduce various ketones with excellent enantioselectivity. nih.gov
Another important class of structural analogues includes phosphinooxazoline (PHOX) ligands, where the chiral amino alcohol is a key building block. acs.orgnih.gov These ligands, in combination with transition metals like iridium and palladium, are powerful catalysts for asymmetric hydrogenations and allylic substitutions. acs.orgnih.govub.edu The performance of these catalysts is highly dependent on the steric and electronic properties of the substituents on the oxazoline (B21484) ring and the phosphine (B1218219) group. For example, tBu-PHOX is a widely used ligand that has shown high efficiency in the iridium-catalyzed asymmetric hydrogenation of α-substituted-α,β-unsaturated ketones, yielding products with high enantioselectivities. acs.org
The table below summarizes the performance of various structural analogues of 2-Amino-2-phenylethan-1-ol in asymmetric synthesis.
Table 1: Performance of Structural Analogues in Asymmetric Synthesis
| Chiral Ligand/Catalyst Precursor | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| (S)-α,α-diphenyl-2-pyrrolidinemethanol (forms oxazaborolidine) | Borane Reduction | Acetophenone | - | 97 | ic.ac.uk |
| (1S, 2R)-(-)-cis-1-Amino-2-indanol (forms oxazaborolidine) | Borane Reduction | Acetophenone | 89 | 91 | ijprs.com |
| (-)-α-Pinene derived amino alcohol (forms oxazaborolidine) | Borane Reduction | Substituted Acetophenones | up to 94 | up to 96 | mdpi.com |
| Ir-tBu-PHOX | Asymmetric Hydrogenation | α-substituted-α,β-unsaturated ketones | High | High | acs.org |
| Ir-MaxPHOX | Asymmetric Hydrogenation | Nonchelating olefins | - | up to 99 | ub.edu |
| Rh-MCCPM | Asymmetric Hydrogenation | 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one | - | 80 | acs.org |
| RuCl(S,S)-Teth-TsDpen | Asymmetric Transfer Hydrogenation | 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one | - | 99.3:0.7 er | acs.org |
Correlating Stereochemistry with Synthetic Outcomes
The stereochemistry of the chiral amino alcohol backbone is a critical determinant of the stereochemical outcome of the asymmetric reactions they catalyze. The absolute configuration of the resulting product is directly influenced by the configuration of the chiral centers in the ligand.
In the case of oxazaborolidine-catalyzed reductions, the chiral environment created by the amino alcohol dictates the facial selectivity of hydride delivery to the ketone. For example, oxazaborolidines derived from (S)-amino alcohols typically yield (R)-alcohols, and vice versa. This predictable stereochemical control is a cornerstone of the CBS reduction methodology. nih.govinsuf.org
Similarly, in metal-catalyzed reactions using ligands like PHOX, the stereochemistry of the amino alcohol used in the ligand's synthesis controls the enantioselectivity of the product. Studies have shown that the configuration of the P-N framework within the ligand determines the configuration of the major product enantiomer. mdpi.com For instance, in the asymmetric hydrogenation of acetophenone, a ligand with an (S,S)-pentane-2,4-diyl backbone yielded (R)-1-phenylethanol, while the corresponding (R,R)-ligand produced the (S)-enantiomer. mdpi.com
Furthermore, the relative stereochemistry (cis/trans) within the ligand can have a profound impact on enantioselectivity. In certain copper(II) complexes with imidazolidin-4-one (B167674) based ligands, a cis-configuration afforded nitroaldols with the major enantiomer being (S), while the use of ligands with a trans-configuration led to the (R)-enantiomer. beilstein-journals.org This demonstrates that not only the absolute configuration but also the diastereomeric form of the ligand is crucial for achieving high stereoselectivity. A "matching" stereochemical combination between a chiral auxiliary on the substrate and a chiral catalyst can lead to perfect diastereoselectivity. researchgate.net
The following table illustrates the correlation between ligand stereochemistry and the stereochemical outcome of the reaction.
Table 2: Correlation of Ligand Stereochemistry with Product Stereochemistry
| Chiral Ligand System | Reaction | Product Configuration | Observation | Reference |
|---|---|---|---|---|
| Oxazaborolidine from (S)-amino alcohol | Ketone Reduction | (R)-alcohol | Predictable stereochemical outcome based on catalyst configuration. | nih.govinsuf.org |
| Ligand with (S,S)-pentane-2,4-diyl backbone | Asymmetric Hydrogenation of Acetophenone | (R)-1-phenylethanol | Product configuration is determined by the ligand's P-N framework configuration. | mdpi.com |
| Ligand with (R,R)-pentane-2,4-diyl backbone | Asymmetric Hydrogenation of Acetophenone | (S)-1-phenylethanol | Opposite ligand enantiomer yields the opposite product enantiomer. | mdpi.com |
| Cu(II) complex with cis-imidazolidin-4-one ligand | Asymmetric Henry Reaction | (S)-nitroaldol | Ligand diastereomer controls product enantiomer. | beilstein-journals.org |
| Cu(II) complex with trans-imidazolidin-4-one ligand | Asymmetric Henry Reaction | (R)-nitroaldol | Ligand diastereomer controls product enantiomer. | beilstein-journals.org |
Systematic Studies on Substituent Effects on Reactivity and Selectivity
Systematic modifications of the substituents on the 2-Amino-2-phenylethan-1-ol framework have a significant impact on the reactivity and selectivity of the resulting catalysts. These effects are generally attributed to steric and electronic factors that influence the catalyst-substrate interaction.
In the context of PHOX ligands, both steric and electronic factors on the phosphine moiety are critical for catalytic success. acs.org For instance, in the Pd-catalyzed dearomatization of nitrobenzofurans, the electronic and steric properties of the phosphine on the PHOX ligand were found to be crucial for achieving high diastereoselectivity and enantioselectivity. acs.org Bulky substituents on the oxazoline ring, such as a tert-butyl group, often lead to higher enantioselectivities by creating a more defined chiral pocket around the metal center. nih.gov The introduction of bulky silyl (B83357) ether groups in NeoPHOX ligands, for example, resulted in catalysts that outperformed less sterically hindered analogues in the asymmetric hydrogenation of certain alkenes. nih.gov
The nature of substituents can also influence catalyst activity. In some iridium-NeoPHOX catalysts, a methoxy (B1213986) substituent on the oxazoline ring led to deactivation of the catalyst through coordination to the metal center. nih.govbeilstein-journals.org In contrast, analogous catalysts with an acyloxy substituent proved to be more reactive. nih.govbeilstein-journals.org
In Diels-Alder reactions catalyzed by chiral magnesium complexes derived from oxazoline-containing ligands, the sulfonamide group on the ligand was found to strongly influence the enantiofacial selectivity. nih.gov A simple change from a toluenesulfonamide to a trifluoromethanesulfonamide (B151150) group on the ligand resulted in the formation of the opposite enantiomer of the cycloaddition product. nih.gov This highlights the subtle yet powerful effect of electronic modifications on the catalyst's behavior. The key factor for diastereoselectivity and enantioselectivity in some catalytic systems is the steric effect of the R group. nih.gov
The table below provides examples of how substituent effects modulate reactivity and selectivity.
Table 3: Substituent Effects on Catalyst Reactivity and Selectivity
| Catalyst System | Substituent Modification | Effect on Reactivity/Selectivity | Reference |
|---|---|---|---|
| Pd/PHOX | Variation of electronic and steric factors on the phosphine | Crucial for high diastereoselectivity and enantioselectivity. | acs.org |
| Ir-NeoPHOX | Introduction of bulky TBDMS group | Increased enantioselectivity in alkene hydrogenation compared to less bulky analogues. | nih.gov |
| Ir-NeoPHOX | Methoxy vs. Acetoxy group on oxazoline ring | Methoxy group led to catalyst deactivation, while the acetoxy group resulted in a more reactive catalyst. | nih.govbeilstein-journals.org |
| Chiral Mg(II)-oxazoline complex | Toluenesulfonamide vs. Trifluoromethanesulfonamide on ligand | Inversion of product enantiomer in Diels-Alder reaction. | nih.gov |
| Chiral BINOL aldehyde catalyst | Electron-rich vs. electron-poor aryl substituent on imine | Electron-rich aldehydes worked well, while electron-rich aryl substituents on the imine decreased product yield. | nih.gov |
Future Directions and Emerging Research Avenues
Development of More Sustainable and Atom-Economical Synthetic Routes
The chemical industry is increasingly prioritizing sustainability, driving research towards synthetic pathways that are not only efficient but also environmentally benign. For the synthesis of 2-Amino-2-phenylethan-1-ol hydrochloride, a significant focus lies in enhancing atom economy—a concept that measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org
Biocatalysis has emerged as a powerful tool in this endeavor. The use of enzymes, such as transaminases and amine dehydrogenases, offers highly selective and sustainable routes to chiral amines and amino alcohols. nih.govresearchgate.net For instance, the biotransformation of L-phenylalanine to 2-phenylethanol (B73330) via the Ehrlich pathway showcases a microbial approach to producing related structures. mdpi.comnih.govnih.govnih.gov Engineered amine dehydrogenases have demonstrated the ability to asymmetrically reduce α-hydroxy ketones to furnish chiral amino alcohols with high enantioselectivity. mdpi.com These biocatalytic methods often operate under mild conditions and can significantly reduce the generation of hazardous waste compared to traditional chemical syntheses. researchgate.net
Furthermore, research into de novo biosynthesis pathways, starting from renewable feedstocks like glucose, aims to create even more sustainable production methods for aromatic alcohols and their derivatives. nih.govresearchgate.net The development of such processes for this compound would represent a significant leap forward in green chemistry.
Exploration of Novel Catalytic Systems and Reaction Classes
The development of novel catalytic systems is a cornerstone of modern organic synthesis, enabling the efficient and selective production of complex molecules. In the context of this compound, research is active in both biocatalysis and chemocatalysis.
Biocatalysis: Engineered enzymes are at the heart of novel biocatalytic strategies. Transaminases, for example, are widely explored for the asymmetric synthesis of chiral amines from ketones. rsc.orguva.nl Researchers are continuously developing new transaminases with improved stability, broader substrate scope, and enhanced enantioselectivity. researchgate.net Amine dehydrogenases, engineered from amino acid dehydrogenases, present another promising class of biocatalysts for the direct amination of ketones to produce chiral amines. mdpi.comwhiterose.ac.uk
Chemocatalysis: In the realm of chemocatalysis, the design of new metal-based catalysts and organocatalysts remains a vibrant area of investigation. For the synthesis of chiral amino alcohols, metal complexes are being developed for asymmetric hydrogenation and transfer hydrogenation reactions. The combination of chemical and biological catalysts in chemoenzymatic cascade reactions is also a promising approach, leveraging the strengths of both catalysis types to achieve efficient and highly selective transformations. whiterose.ac.uk
Integration with Flow Chemistry and High-Throughput Screening for Process Intensification
To bridge the gap between laboratory-scale synthesis and industrial production, researchers are increasingly turning to process intensification technologies like flow chemistry and high-throughput screening (HTS).
Flow Chemistry: Continuous flow reactors offer numerous advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. nih.govresearchgate.netuc.pteuropa.eu The application of flow chemistry to the synthesis of chiral amines, including those produced via biocatalytic methods, is a significant area of development. rsc.orgnih.govresearchgate.netuva.nl Immobilized enzymes in packed-bed reactors are being utilized in continuous flow systems to facilitate catalyst recycling and improve process efficiency. nih.govuva.nl This approach is particularly beneficial for reactions involving hazardous reagents or unstable intermediates, as it allows for their in-situ generation and immediate consumption. nih.gov
High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of catalysts, ligands, and reaction conditions to identify optimal parameters for a given transformation. youtube.com In the context of this compound synthesis, HTS can accelerate the discovery of new catalysts and the optimization of reaction conditions, leading to higher yields and enantioselectivities. frontiersin.orgnih.govresearchgate.net The combination of HTS with automated synthesis platforms further streamlines the drug discovery and process development workflow. youtube.com
Advanced Data Science and Machine Learning in Chiral Molecule Research
The integration of data science and machine learning (ML) is revolutionizing the field of chiral molecule research by enabling predictive modeling and accelerating the design of new catalysts and synthetic routes.
ML algorithms can be trained on large datasets of reaction outcomes to predict the enantioselectivity of a given catalyst or to identify promising new catalyst structures. researchgate.netnih.govarxiv.orgyoutube.comacs.org This data-driven approach can significantly reduce the number of experiments required, saving time and resources. arxiv.org For instance, neural networks have been successfully employed to predict the enantioselectivity of asymmetric catalytic reactions with high accuracy. whiterose.ac.uk Furthermore, ML is being used to develop quantitative structure-activity relationship (QSAR) models that correlate the structural features of a catalyst with its performance.
The application of AI in catalysis extends to the development of self-driving laboratories, where robotic systems guided by ML algorithms can autonomously design, execute, and analyze experiments, leading to the rapid discovery and optimization of catalytic processes. arxiv.org
Expanding Applications in Material Science and Supramolecular Chemistry
The unique structural features of 2-Amino-2-phenylethan-1-ol and its derivatives, including their chirality and the presence of hydroxyl and amino functional groups, make them attractive building blocks for the development of novel materials.
Material Science: In polymer science, amino alcohols can be incorporated into specialty polymers to enhance their mechanical properties and thermal stability. cymitquimica.com The chiral nature of these compounds can also be exploited to create polymers with specific optical or recognition properties.
Supramolecular Chemistry: The ability of 2-Amino-2-phenylethan-1-ol to form hydrogen bonds through its hydroxyl and amino groups suggests its potential use in the construction of supramolecular assemblies. These ordered structures, held together by non-covalent interactions, can exhibit a range of interesting properties and have applications in areas such as drug delivery, sensing, and catalysis. While direct research on the supramolecular chemistry of this compound is an emerging area, the fundamental principles of molecular recognition and self-assembly provide a strong basis for future exploration.
Q & A
Q. Key Considerations :
- Purity validation via NMR, HPLC, or melting point (56–58°C for the free base) .
- Use chiral starting materials (e.g., D-phenylglycinol) to control stereochemistry .
Basic: How should researchers handle and characterize this compound?
Methodological Answer:
Handling Precautions :
Q. Characterization Techniques :
- Melting Point : 56–58°C (free base) .
- Spectroscopy : Confirm structure via ¹H/¹³C NMR and FT-IR (amide/amine peaks at ~3300 cm⁻¹).
- Chromatography : HPLC with C18 columns and methanol/phosphate buffer mobile phases (retention time ~3–5 min) .
Advanced: What enzymatic strategies yield enantiopure this compound?
Methodological Answer :
Enantiopure synthesis involves:
Enzyme Screening : Test NAD(P)+-dependent ADHs for activity and selectivity toward ketone intermediates (e.g., 2-aminoacetophenone derivatives) .
Optimization : Adjust pH, temperature, and cofactor recycling to enhance enantiomeric excess (ee >99%).
Derivatization : Convert free amines to hydrochlorides using HCl in methanol under ice-cold conditions .
Q. Example Workflow :
- Starting from (R)-phenylglycinal, synthesize (R)-2-amino-2-phenylethan-1-ol via enzymatic reduction .
Advanced: How are metal complexes of this compound synthesized and characterized?
Methodological Answer :
Synthesis Protocol :
Reaction Setup : Combine 2-Amino-2-phenylethan-1-ol (0.7781 g, 12.9 mmol) with ZnCl₂ (0.5888 g, 4.32 mmol) in chlorobenzene (40 mL).
Purification : Rotary evaporation followed by recrystallization in ethanol/dichloromethane (4:1) yields white crystals (78.7% yield) .
Q. Characterization :
- X-ray Diffraction : Confirm crystal structure and coordination geometry.
- Thermal Analysis : Determine decomposition temperature via TGA (e.g., m.p. 180°C) .
Advanced: How is metabolic stability and permeability evaluated for derivatives in drug design?
Methodological Answer :
Experimental Design :
Caco-2 Assays : Measure apparent permeability (Papp) using monolayers of human colorectal adenocarcinoma cells.
Human Liver Microsomes (HLM) : Incubate compounds with HLMs to determine half-life (t₁/₂) and intrinsic clearance.
Q. Data Example :
| Compound | Papp (×10⁻⁶ cm/s) | t₁/₂ (min) |
|---|---|---|
| 50 | 30.3 | 109 |
| 51 | 26.4 | 29.6 |
Source: Pyrrolopyrimidine-based EGFR inhibitor study
Key Insight : Derivatives with (S)-2-amino-2-phenylethan-1-ol show high permeability but variable metabolic stability, necessitating deuterated or bioisosteric modifications .
Advanced: How to resolve contradictions when structural modifications fail to improve pharmacological activity?
Methodological Answer :
Root Cause Analysis :
- Enthalpy-Entropy Compensation : Tight binding (favorable ΔH) may be offset by entropic penalties (e.g., rigidified interactions) .
- Experimental Validation :
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
- Molecular Dynamics (MD) : Simulate conformational flexibility of derivatives.
Case Study : Substituting pyrrolopyrimidine C-4 with (S)-2-amino-2-phenylethan-1-ol increased EGFR binding affinity but did not improve potency due to entropy losses .
Q. Recommendations :
- Introduce flexible linkers (e.g., solubilizing tails) to balance enthalpy/entropy .
- Explore deuterated analogs (e.g., compound 52) to slow metabolism without altering steric effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
